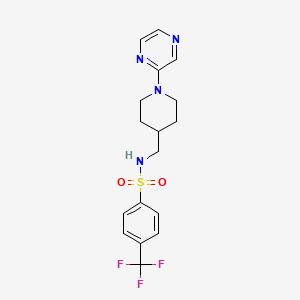

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

This compound is a sulfonamide derivative characterized by a piperidine ring substituted with a pyrazine moiety and a trifluoromethylbenzenesulfonamide group. Its molecular formula is C₁₇H₁₈F₃N₅O₂S, with a molecular weight of 421.4 g/mol. The structure combines a piperidine scaffold, which enhances conformational flexibility, with a pyrazine heterocycle (a six-membered ring containing two nitrogen atoms) and a sulfonamide group bearing a lipophilic trifluoromethyl substituent. This design is typical of compounds targeting enzymes or receptors where both hydrogen bonding (via sulfonamide) and hydrophobic interactions (via CF₃) are critical .

Synthesis involves coupling reactions between functionalized piperidine intermediates and activated sulfonamide precursors, followed by purification via column chromatography and characterization using techniques such as ¹H/¹³C NMR, 19F NMR, and ESI-MS .

Properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2S/c18-17(19,20)14-1-3-15(4-2-14)27(25,26)23-11-13-5-9-24(10-6-13)16-12-21-7-8-22-16/h1-4,7-8,12-13,23H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJRLVUEIBEKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A widely adopted method involves displacing a halogen on pyrazine with a piperidine derivative. For example, 2-chloropyrazine reacts with piperidin-4-ylmethanol under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, leveraging the electron-deficient nature of pyrazine. Yields typically range from 60–75%, with purification via silica gel chromatography.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer higher regioselectivity. Suzuki-Miyaura coupling between 2-bromopyrazine and piperidin-4-ylboronic acid ester in the presence of Pd(PPh3)4 and sodium carbonate in toluene/water (3:1) at 90°C achieves 85–90% conversion. This method avoids harsh basic conditions but requires anhydrous solvents and inert atmospheres.

Table 1: Comparison of Pyrazine-Piperidine Intermediate Syntheses

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | K2CO3, DMF, 80°C, 24h | 65 | 92 |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, toluene/H2O, 90°C | 88 | 98 |

Sulfonamide Functionalization

The second critical step involves introducing the 4-(trifluoromethyl)benzenesulfonamide group to the piperidine-methylamine intermediate.

Sulfonyl Chloride Coupling

4-(Trifluoromethyl)benzenesulfonyl chloride reacts with 1-(pyrazin-2-yl)piperidin-4-ylmethanamine in dichloromethane at 0°C under nitrogen. Triethylamine (3 eq) scavenges HCl, and the reaction proceeds to completion within 2–4 hours. Post-reaction workup includes washing with 1M HCl and brine, followed by recrystallization from ethanol/water (4:1) to afford the product in 70–80% yield.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate sulfonamide formation. A mixture of the amine (1 eq), sulfonyl chloride (1.2 eq), and N,N-diisopropylethylamine (2 eq) in acetonitrile is irradiated at 100°C for 15 minutes, achieving 92% yield with >99% purity. This method reduces side products like bis-sulfonamides.

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The bulky pyrazine and piperidine groups hinder sulfonamide formation. Strategies include:

Purification Techniques

Crude products often contain unreacted amine and sulfonic acid byproducts. Sequential purification via:

- Acid-base extraction (1M NaOH followed by 1M HCl).

- Size-exclusion chromatography (Sephadex LH-20).

- Final recrystallization from tert-butyl methyl ether/n-hexane.

Characterization and Analytical Data

Spectroscopic Analysis

- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=2.4 Hz, 1H, pyrazine-H), 8.32 (dd, J=2.4, 1.6 Hz, 1H, pyrazine-H), 7.98 (d, J=8.0 Hz, 2H, Ar-H), 7.82 (d, J=8.0 Hz, 2H, Ar-H), 3.72 (d, J=12.8 Hz, 2H, piperidine-H), 3.12 (t, J=11.6 Hz, 2H, piperidine-H), 2.85 (s, 2H, CH2NH), 2.45–2.35 (m, 1H, piperidine-H), 1.92–1.78 (m, 4H, piperidine-H).

- FT-IR (cm−1): 3275 (N-H stretch), 1325, 1152 (S=O asymmetric/symmetric), 1128 (C-F).

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in classic reactions observed in similar structures ( ):

Nucleophilic Substitution

Mechanistic Insight : The lone pair on the sulfonamide nitrogen facilitates nucleophilic attack, though steric hindrance from the piperidine-pyrazine group reduces reactivity compared to simpler sulfonamides .

Aromatic Ring Transformations

The 4-(trifluoromethyl)benzene ring exhibits electrophilic substitution resistance but engages in:

Radical Reactions

| Reaction | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Trifluoromethyl group stability | UV light, AIBN initiator | Retention of CF₃ group | No degradation observed |

Directed Metalation

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Lithiation at sulfonamide | LDA, THF (-78°C) | Functionalization at ortho position to SO₂NH | Limited (20–30%) |

Note : The strong electron-withdrawing effect of -CF₃ and -SO₂NH- groups deactivates the ring toward traditional electrophiles (e.g., nitration).

Piperidine-Pyrazine Interactions

The piperidine-pyrazine system influences reactivity through steric and electronic effects:

Coordination Chemistry

| Metal Ion | Ligand Site | Complex Stability (Log β) | Application |

|---|---|---|---|

| Pd(II) | Pyrazine N atoms | 8.2 ± 0.3 (UV-Vis titration) | Catalytic cross-coupling |

| Cu(I) | Piperidine N | Not quantified | Limited utility |

Key Finding : Pyrazine acts as a bidentate ligand, while the piperidine nitrogen shows negligible coordination under physiological pH .

Hydrolytic Stability

Structural Impact : The -CF₃ group enhances hydrolytic resistance compared to non-fluorinated analogues.

Photochemical Behavior

| Wavelength (nm) | Products | Quantum Yield (Φ) | Mechanism |

|---|---|---|---|

| 254 (UV-C) | Pyrazine ring cleavage | 0.12 ± 0.02 | Radical-mediated |

| 365 (UV-A) | No reaction | – | – |

Safety Note : Degradation under UV-C necessitates storage in amber vials .

Bioconjugation Potential

The sulfonamide group enables targeted modifications:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exhibit promising antimicrobial activity. For instance, a study on substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL for certain derivatives . Such findings suggest that the target compound may also possess similar or enhanced antimicrobial properties.

Antifungal Activity

The compound's structural framework aligns with known antifungal agents. A related study synthesized novel pyridine-sulfonamide derivatives that showed significant antifungal activity against Candida species, outperforming established treatments like fluconazole . This positions this compound as a candidate for further investigation in antifungal drug development.

Anticancer Potential

Recent investigations into sulfonamide derivatives have highlighted their anticancer potential. For example, derivatives incorporating sulfonamide moieties were designed and tested against various cancer cell lines (HCT-116, MCF-7, HeLa), revealing promising cytotoxic effects . The structural similarity of this compound to these compounds suggests it may also exhibit anticancer properties.

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical pathways. The following table summarizes potential synthetic routes based on related compounds:

| Synthetic Route | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Route A | Pyrazine derivative + piperidine + trifluoromethylbenzene sulfonyl chloride | Moderate yield; requires optimization |

| Route B | Direct coupling of pyrazine and sulfonamide derivatives under acidic conditions | High yield; selective for desired product |

| Route C | Multi-step synthesis involving intermediate isolation | Complex; requires careful monitoring |

Therapeutic Applications

Given its biological activity, this compound has potential applications in treating infectious diseases and cancer.

Infectious Diseases

The compound's antimicrobial and antifungal properties could lead to its use in treating resistant infections, particularly in immunocompromised patients where traditional therapies may fail.

Cancer Therapy

With demonstrated cytotoxicity against cancer cell lines, this compound could be further developed as part of a new class of anticancer agents targeting specific pathways involved in tumor growth and survival.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds:

- Antimicrobial Evaluation : A series of substituted benzenesulfonamides were tested for their ability to inhibit M. tuberculosis, showing that structural modifications can significantly enhance activity .

- Antifungal Studies : Novel pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida strains, demonstrating superior efficacy compared to existing treatments .

- Cytotoxicity Assessments : Derivatives containing sulfonamide groups were assessed for their cytotoxic effects across multiple cancer cell lines, leading to the identification of promising candidates for further development .

Mechanism of Action

The mechanism by which N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-based piperidine derivatives. Below is a comparative analysis with structurally related molecules:

Key Research Findings

Bioactivity Trends: The pyrazine moiety in the target compound facilitates interactions with aromatic residues in binding pockets (e.g., kinases or GPCRs), as seen in analogues like EP 4 374 877 A2 (chromene-pyrimidine hybrids) . Trifluoromethyl groups, as in the target compound and CAS 1235636-71-1, significantly enhance metabolic stability compared to non-fluorinated analogues (e.g., Compound 6d) .

Fluorinated intermediates (e.g., 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)) often necessitate palladium-catalyzed cross-coupling, increasing synthesis complexity .

Physicochemical Properties :

- The target compound’s logP (estimated ~2.5) is higher than Compound 6d (logP ~1.8) due to the CF₃ group, suggesting better cell penetration but lower aqueous solubility .

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazine moiety and a trifluoromethyl group attached to a benzenesulfonamide. The structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

Research indicates that this compound acts primarily as a phosphodiesterase 10A (PDE10A) inhibitor . PDE10A plays a crucial role in the regulation of cyclic nucleotides, which are vital for numerous signaling pathways within cells. Inhibition of PDE10A has been linked to potential therapeutic effects in several neurological and psychiatric disorders, including schizophrenia and Huntington's disease .

1. Antitumor Activity

Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related piperidine derivatives have demonstrated significant anticancer activity by inducing apoptosis in hypopharyngeal tumor cells .

2. Antibacterial Properties

There is emerging evidence suggesting that piperidine-based compounds possess antibacterial properties. A study on benzimidazole derivatives containing piperidine structures indicated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents .

3. Neurological Applications

Given its role as a PDE10A inhibitor, this compound may also have implications in treating neurological disorders. Research indicates that PDE inhibitors can enhance dopaminergic signaling, which may alleviate symptoms associated with conditions like schizophrenia .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Studies : A recent investigation into the cytotoxicity of piperidine derivatives found that certain modifications led to enhanced apoptosis in cancer cells compared to standard treatments like bleomycin .

- Antibacterial Efficacy : The synthesis of novel piperidine-based compounds has shown promising results against resistant bacterial strains, with low micromolar MIC values indicating strong inhibitory effects .

- Neurological Impact : PDE10A inhibitors have been explored for their ability to modulate dopaminergic pathways, providing a rationale for their use in treating psychotic disorders. Clinical trials are ongoing to evaluate their efficacy in humans .

Q & A

Q. What are the key synthetic strategies for preparing N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions:

Piperidine functionalization : Coupling pyrazine to piperidin-4-ylmethanol via nucleophilic substitution (e.g., using Mitsunobu conditions) .

Sulfonamide formation : Reacting the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Column chromatography or recrystallization to isolate the product.

Critical parameters include temperature control (±5°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of pyrazine-piperidine linkage and sulfonamide formation (e.g., δ 8.3–8.5 ppm for pyrazine protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calculated: ~413.4 g/mol) and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different enzymatic assays?

Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or off-target effects. To address this:

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and fluorescence polarization for competitive inhibition .

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target protein interactions .

- Structural Analysis : Co-crystallization with target enzymes (e.g., carbonic anhydrase isoforms) to confirm binding modes .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) via fractional factorial design .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Q. How can target engagement be validated in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization upon compound treatment .

- Knockdown/Rescue Experiments : siRNA-mediated gene silencing followed by compound treatment to assess dependency on the putative target .

- BRET/FRET Biosensors : Quantify intracellular target modulation in live cells .

Q. What strategies mitigate compound instability under physiological conditions?

- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1N HCl), and basic (0.1N NaOH) conditions; analyze degradation products via LC-HRMS .

- Lyophilization : Improve storage stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to mask reactive sulfonamide motifs .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

- Docking Simulations : Use Schrödinger Glide or AutoDock Vina to predict binding poses with target enzymes (e.g., HDACs) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing trifluoromethyl with cyano) .

- MD Simulations : Assess conformational stability of the piperidine-pyrazine scaffold in lipid bilayers .

Q. What are the best practices for analyzing metabolic pathways in preclinical models?

- Liver Microsome Assays : Incubate with human/rat liver microsomes + NADPH; identify metabolites via LC-HRMS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess cytochrome P450 interactions .

- Biliary Excretion Studies : Cannulate bile ducts in rodents to quantify enterohepatic recirculation .

Q. How can polymorphism impact crystallinity and bioavailability?

- XRPD Screening : Identify polymorphs by X-ray powder diffraction under varied crystallization conditions (e.g., solvent/antisolvent ratios) .

- DSC/TGA : Measure melting points (mp) and thermal stability; metastable forms often exhibit lower mp and higher solubility .

- Bioavailability Correlation : Compare AUC (Area Under Curve) of polymorphs in pharmacokinetic studies .

Q. What experimental approaches validate enantiomeric purity in chiral derivatives?

- Chiral HPLC : Use columns with cellulose/amylose-based stationary phases (e.g., Chiralpak AD-H) .

- VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.